CID 11972518

Description

CID 11972518 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. The term "CID" in the evidence primarily refers to PubChem identifiers in analytical workflows (e.g., mass spectrometry, chromatography) or comparisons with structurally similar compounds . For example:

- lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with defined chemical structures and biological roles.

- describes the use of CID (collision-induced dissociation) in mass spectrometry to differentiate ginsenoside isomers.

Given the lack of explicit data for this compound, this article will focus on methodological frameworks for comparing compounds using CID-relevant techniques and analogous studies.

Properties

Molecular Formula |

C60H86O19 |

|---|---|

Molecular Weight |

1111.3 g/mol |

InChI |

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37?,38+,39?,40+,41-,42+,43+,44+,45-,46+,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1 |

InChI Key |

FXNFULJVOQMBCW-ASENVUHVSA-N |

Isomeric SMILES |

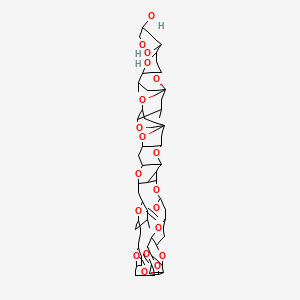

C[C@@H]1C[C@@H]2CCC3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9CC(C1=C)O2)C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C |

Synonyms |

halichondrin A, 12,13-dideoxy- halichondrin B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 11972518 is highly challenging due to its complex structure, which includes multiple chiral centers and intricate ring systems. The total synthesis involves several key steps:

Catalytic Asymmetric Reactions: The synthesis begins with the formation of chiral centers using catalytic asymmetric reactions, such as the Nozaki–Hiyama–Kishi reaction.

Fragment Coupling: The molecule is assembled through the coupling of smaller fragments.

Final Assembly: The final assembly of the molecule requires precise control over reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound is not yet feasible due to the complexity of its synthesis. advances in synthetic chemistry have made it possible to produce sufficient quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Halichondrin A, 12,13-dideoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Halichondrin A, 12,13-dideoxy- can undergo substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Substitution Reagents: Such as organolithium or Grignard reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Halichondrin A, 12,13-dideoxy- has several scientific research applications:

Mechanism of Action

Halichondrin A, 12,13-dideoxy- exerts its effects primarily through interaction with microtubules. It binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound’s unique mechanism of action distinguishes it from other microtubule-targeting agents .

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodological Insights

2.1 Structural and Functional Profiling

- Mass Spectrometry (MS) and CID: As shown in , CID fragmentation patterns in MS enable differentiation of isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11). Similar workflows could resolve structural variations in CID 11972518 analogs .

- Chromatographic Separation : highlights vacuum distillation and GC-MS for isolating and quantifying compounds in complex mixtures. Fractionation data (e.g., retention time, peak area) are essential for purity assessments .

2.2 Bioactivity and Toxicity Comparisons

- provides a template for comparing bioactivity metrics (e.g., Log S, PAINS alerts) and synthetic accessibility scores. For example: Property Target Compound (this compound Analog) Similar Compound (e.g., CID 185389) Molecular Weight 188.01 185.389 Hydrogen Bond Donors 1 0 Bioavailability Score 0.55 0.72 Synthetic Accessibility 3.2 2.9

demonstrates structural comparisons of Nrf2 inhibitors (e.g., ChEMBL1724922 vs. ChEMBL1711746), emphasizing substituent effects on potency .

2.3 Analytical Validation

- and stress reproducibility in compound characterization. For instance, validation parameters (accuracy, precision) must align with guidelines for pharmacopeial standards .

- and recommend standardized reporting of synthesis steps, spectral data (NMR, IR), and bioassay protocols to ensure cross-study comparability .

Q & A

Q. How to optimize experimental protocols for this compound under resource constraints?

- Methodological Answer : Perform cost-benefit analyses of materials and labor . Use fractional factorial design to minimize reagent usage while maximizing data output. Collaborate with open-source platforms (e.g., Open Science Framework) to share protocols and reduce redundancy .

Data Presentation and Publication Guidelines

Q. How to structure the "Results" section for this compound studies?

- Methodological Answer : Present data thematically (e.g., physicochemical properties first, followed by biological activity). Use tables for comparative analyses (e.g., IC50 values across cell lines) and figures for trends (e.g., dose-response curves). Avoid redundant textual descriptions; instead, highlight key findings (e.g., "this compound showed 2.3-fold higher efficacy than Control Y") .

Q. How to write a compelling "Discussion" section for this compound research?

- Methodological Answer : Contextualize results within existing literature (e.g., "Our findings align with Smith et al. (2023) on thermal stability but contradict Jones et al. (2021) regarding solubility"). Discuss limitations (e.g., small sample size) and propose future work (e.g., in vivo validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.